
Muristerone a
Overview
Description
Muristerone A is a phytoecdysone compound that occurs naturally in the kaladana plant, Ipomoea calonyction. It is a polyhydroxylated steroid with the molecular formula C27H44O8 and a molecular weight of 496.6 g/mol . This compound is known for its role in insect development, particularly in the mediation of nuclear hormone receptors such as Ultraspiracle and the ecdysone receptor .
Preparation Methods
Muristerone A can be prepared through various synthetic routes. One common method involves the extraction from the kaladana plant. The compound is soluble in pyridine, methanol, and ethanol . Industrial production methods typically involve the use of organic solvents and specific reaction conditions to isolate and purify the compound .
Chemical Reactions Analysis
Muristerone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, methanol, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives of this compound .
Scientific Research Applications
Muristerone A has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a crucial role in the study of insect development and metamorphosis. In medicine, this compound is used to induce gene expression in ecdysone-inducible systems, which are valuable for studying gene function and regulation . Additionally, it has applications in the industry for the production of genetically engineered plants and animals .
Mechanism of Action
Muristerone A exerts its effects by acting as an agonist of the ecdysteroid receptor, with a dissociation constant (Kd) of 1 nM . It forms a heterodimer with Ultraspiracle, which then complexes with the ecdysone receptor . This complex regulates the transcription of genes involved in insect development and metamorphosis . In mammalian cells, this compound induces gene expression without detrimental effects .
Comparison with Similar Compounds
Muristerone A is similar to other phytoecdysteroids such as ecdysone and ponasterone A. it is unique in its high potency as an ecdysteroid receptor agonist . Other similar compounds include 20-hydroxyecdysone and inokosterone, which also play roles in insect development but differ in their molecular structures and specific biological activities .
Biological Activity
Muristerone A, a synthetic analog of the insect molting hormone ecdysone, has garnered attention for its significant biological activities, particularly in the context of gene expression modulation and neurobiological effects. This article explores the various biological activities of this compound, supported by data tables and relevant case studies.
This compound (C27H44O6) functions primarily as an inducer of ecdysone-inducible gene expression systems in mammalian cells and transgenic animals. Its mechanism involves binding to the ecdysteroid receptor complex, which consists of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). Upon binding, this compound activates transcription of target genes, thereby influencing various cellular processes such as growth and differentiation .
Biological Activities
- Gene Expression Induction
- Neurotrophic Effects
- Antioxidant Properties
Table 1: Summary of Biological Activities of this compound
Case Study: Neurotrophic Effects
In a study conducted by researchers at MD Anderson Cancer Center, human dermal fibroblasts were genetically engineered to express NGF under the control of an ecdysone-inducible system. Upon treatment with this compound, a significant increase in NGF release was observed, indicating its potential role in promoting neuronal health and regeneration .
Case Study: Gene Expression Control
This compound has been utilized in various experimental setups to manipulate gene expression. For instance, in a study involving transgenic mice, administration of this compound led to controlled expression of therapeutic genes, demonstrating its utility in gene therapy approaches .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Muristerone A induces apoptosis in mammalian cells?
this compound acts as an ecdysone receptor (EcR) agonist, enabling ligand-dependent gene induction in mammalian systems. In cells transfected with wild-type Bax, it triggers Bax translocation to mitochondria, initiating the intrinsic apoptosis pathway . Methodologically, researchers should:
- Use Bax-overexpressing cell lines to study apoptosis.
- Validate EcR activation via luciferase reporter assays.
- Monitor mitochondrial membrane potential (ΔΨm) collapse using JC-1 staining.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Current safety data (MSDS) indicate no acute toxicity classification under (EC) No 1272/2008, but limited ecotoxicological or carcinogenicity data exist . Researchers should:
- Use standard PPE (gloves, lab coats, eye protection).
- Avoid inhalation/ingestion and store in airtight containers.
- Conduct preliminary cytotoxicity assays (e.g., MTT) to establish safe working concentrations.
Q. How is this compound typically administered in cell culture experiments?
this compound is dissolved in ethanol or DMSO (≤0.1% final concentration to avoid solvent toxicity). A common protocol includes:
- Treating cells at 1–10 µM for 24–48 hours.
- Validating induction efficiency via Western blot (e.g., EcR-target gene expression).
Advanced Research Questions
Q. How should researchers design time-course experiments to capture this compound's dose-dependent effects?
Q. How can contradictory data on this compound's non-significant early effects be reconciled with later outcomes?
Early time points (e.g., day 4: p = 0.4791) may reflect delayed gene induction or subthreshold EcR activation . To address this:
- Perform RNA-seq at early stages to identify transiently regulated genes.
- Use live-cell imaging to track apoptosis initiation in real time.
- Apply mathematical modeling (e.g., Hill equation) to quantify activation thresholds.
Q. What strategies optimize this compound use for inducible gene expression without off-target cytotoxicity?
- Dose titration : Test 0.1–20 µM ranges with viability assays (e.g., ATP-Glo).
- Dual-reporter systems : Co-transfect EcR-responsive and constitutive reporters to normalize induction efficiency.
- Combination studies : Pair with apoptosis inhibitors (e.g., Z-VAD-FMK) to isolate gene induction effects from cytotoxicity .
Q. Methodological Guidance
Q. How should this compound experimental data be presented in publications?
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) :
- Tables : Use Word tables with Roman numerals, footnotes, and self-explanatory titles.
- Figures : Include dose-response curves with error bars (SD/SEM) and significance asterisks.
- Statistics : Report p-values explicitly (avoid "p < 0.05" alone); use Prism or R for analysis.
Q. What frameworks ensure rigorous research questions when studying this compound's therapeutic potential?
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Example : "Does this compound synergize with BCL6 inhibitors to enhance apoptosis in lymphoma models?"
- PICO breakdown :
- Population : Lymphoma cell lines.
- Intervention : this compound + CID5721353 (BCL6 inhibitor).
- Comparison : Single-agent treatments.
- Outcome : Caspase-3 activation, % apoptosis (flow cytometry).
Q. Data Interpretation Challenges
Q. How to resolve discrepancies between in vitro and in vivo efficacy of this compound?
In vivo bioavailability may be limited by rapid metabolism. Solutions include:
- Pharmacokinetic profiling (plasma half-life, tissue distribution).
- Nanoformulation (e.g., liposomal encapsulation) to enhance stability.
Q. What computational tools predict this compound's interactions with non-EcR targets?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to explore off-target binding. Validate predictions with SPR or ITC binding assays.
Properties
IUPAC Name |
(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUYAVTHIEHAI-LHBNDURVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959583 | |
Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38778-30-2 | |
Record name | Muristerone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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